[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid
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Overview
Description
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid is a chemical compound with the molecular formula C13H17NO6S It is characterized by the presence of a methoxy group, a morpholine-4-sulfonyl group, and a phenyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Morpholine Substitution: The morpholine group is introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group is introduced using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl-acetic acid derivatives.
Scientific Research Applications
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid: Similar compounds include other sulfonyl phenyl-acetic acids and morpholine derivatives.
Omeprazole: A compound with a similar methoxy group and sulfonyl moiety, used as a proton pump inhibitor.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine-4-sulfonyl group, in particular, contributes to its potential as an enzyme inhibitor and its diverse reactivity in chemical synthesis.
Properties
IUPAC Name |
2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-11-3-2-10(9-13(15)16)8-12(11)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZLZRBTEXGDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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